molecular formula C11H8Cl2N2O2S B226453 2,5-dichloro-N-pyridin-3-ylbenzenesulfonamide

2,5-dichloro-N-pyridin-3-ylbenzenesulfonamide

Cat. No. B226453
M. Wt: 303.2 g/mol
InChI Key: AHJBWVSIWIQXIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N-pyridin-3-ylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides, which are widely used in medicinal chemistry. This compound has shown great potential as a therapeutic agent in various diseases such as cancer, inflammation, and autoimmune disorders.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-pyridin-3-ylbenzenesulfonamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes such as carbonic anhydrases and histone deacetylases, which are involved in various cellular processes. It has also been found to interact with various proteins such as HSP90 and PPARγ, which are implicated in cancer and inflammation.
Biochemical and Physiological Effects:
2,5-dichloro-N-pyridin-3-ylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, by regulating the expression of genes involved in these processes. It has also been shown to inhibit the production of pro-inflammatory cytokines, by modulating the activity of immune cells such as macrophages and dendritic cells. Furthermore, it has been found to regulate the activity of T cells and B cells, by modulating the expression of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

2,5-dichloro-N-pyridin-3-ylbenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic effects. However, it also has some limitations. It is a highly reactive compound and can be toxic at high concentrations. It also has poor solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2,5-dichloro-N-pyridin-3-ylbenzenesulfonamide. One area of interest is the development of more potent and selective analogs of this compound, which can be used as therapeutic agents in various diseases. Another area of interest is the investigation of the mechanism of action of this compound, which can provide insights into its potential therapeutic effects. Furthermore, the use of 2,5-dichloro-N-pyridin-3-ylbenzenesulfonamide in combination with other drugs or therapies can also be explored, to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 2,5-dichloro-N-pyridin-3-ylbenzenesulfonamide can be achieved through a reaction between 2,5-dichloropyridine-3-sulfonyl chloride and pyridine-3-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained by filtration and purification.

Scientific Research Applications

2,5-dichloro-N-pyridin-3-ylbenzenesulfonamide has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, by inducing cell cycle arrest and apoptosis. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, it has been shown to have immunomodulatory effects by regulating the activity of T cells and B cells.

properties

Product Name

2,5-dichloro-N-pyridin-3-ylbenzenesulfonamide

Molecular Formula

C11H8Cl2N2O2S

Molecular Weight

303.2 g/mol

IUPAC Name

2,5-dichloro-N-pyridin-3-ylbenzenesulfonamide

InChI

InChI=1S/C11H8Cl2N2O2S/c12-8-3-4-10(13)11(6-8)18(16,17)15-9-2-1-5-14-7-9/h1-7,15H

InChI Key

AHJBWVSIWIQXIW-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Canonical SMILES

C1=CC(=CN=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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